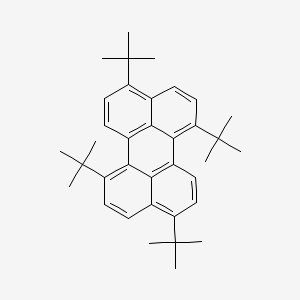
1,4,7,10-Tetratert-butylperylene
Descripción general
Descripción
1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,4,7,10-Tetratert-butylperylene derivatives have been synthesized and characterized, demonstrating strong optical properties and solubility in common organic solvents. The introduction of alkyl chains improves solubility compared to unsubstituted perylene, making these derivatives useful for various applications, including electron-transporting materials due to their favorable HOMO and LUMO energy levels (Zhang et al., 2008).
Organic Electronics Applications
Perylene diimide derivatives, closely related to 1,4,7,10-Tetratert-butylperylene, are recognized for their roles in organic photovoltaic devices and field-effect transistors. Their synthesis, physical properties, and applications in organic electronics highlight their importance as industrial pigments and functional materials for photovoltaic solar cells, attributed to their high electron mobility and strong electron-accepting character (Huang, Barlow, & Marder, 2011).
Fluorescence Sensing
Hydroxy-substituted perylene derivatives, including those structurally related to 1,4,7,10-Tetratert-butylperylene, have been developed as sensitive and selective probes for detecting fluoride ions. These probes operate through intermolecular proton transfer processes, showcasing their potential in visual detection experiments and monitoring in living cells (Zhang et al., 2018).
Nonlinear Optical Properties
The nonlinear optical properties of tetratert.-butyl-perylene derivatives have been explored, revealing significant insights into their electronic interactions and susceptibilities. This research suggests a promising avenue for enhancing organic solar cell performance and charge separation in artificial photosynthesis systems, utilizing the unique structural attributes of these derivatives (Schrader et al., 1991).
Propiedades
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetratert-butylperylene | |
CAS RN |
677275-33-1 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



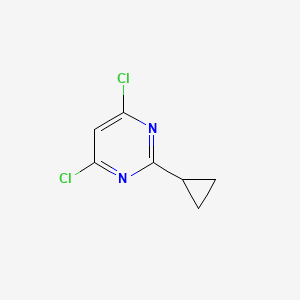
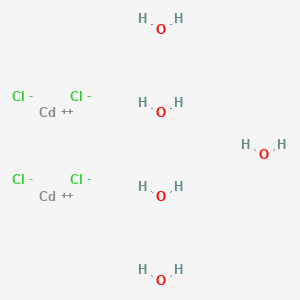
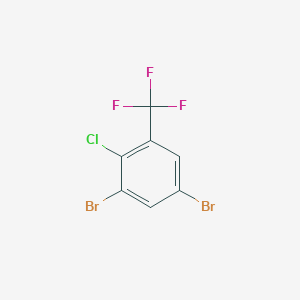
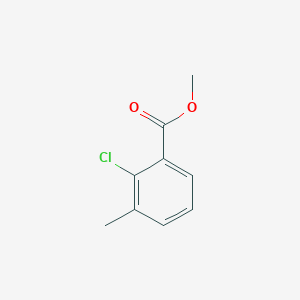
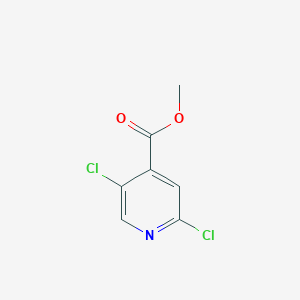
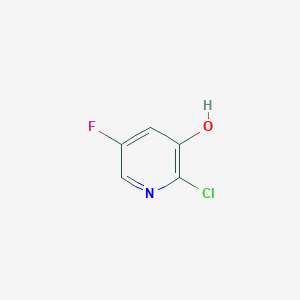
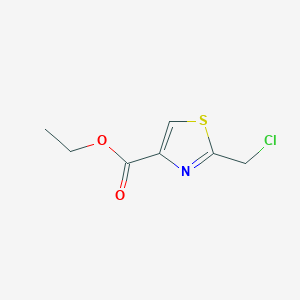
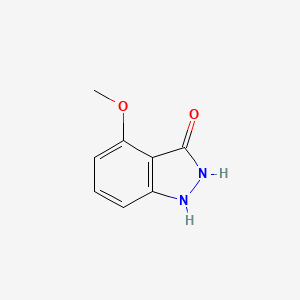
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
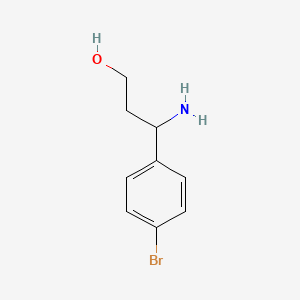
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
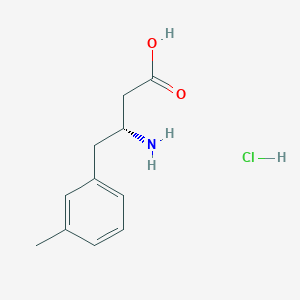
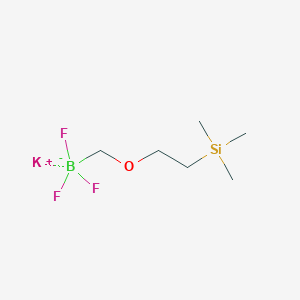
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)